2-(Benzylamino)-4-methylpentan-1-ol 2-(Benzylamino)-4-methylpentan-1-ol
Brand Name: Vulcanchem
CAS No.: 92111-70-1
VCID: VC5390045
InChI: InChI=1S/C13H21NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3
SMILES: CC(C)CC(CO)NCC1=CC=CC=C1
Molecular Formula: C13H21NO
Molecular Weight: 207.317

2-(Benzylamino)-4-methylpentan-1-ol

CAS No.: 92111-70-1

Cat. No.: VC5390045

Molecular Formula: C13H21NO

Molecular Weight: 207.317

* For research use only. Not for human or veterinary use.

2-(Benzylamino)-4-methylpentan-1-ol - 92111-70-1

Specification

CAS No. 92111-70-1
Molecular Formula C13H21NO
Molecular Weight 207.317
IUPAC Name 2-(benzylamino)-4-methylpentan-1-ol
Standard InChI InChI=1S/C13H21NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3
Standard InChI Key NGUIWPIKSQLDQZ-UHFFFAOYSA-N
SMILES CC(C)CC(CO)NCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-(Benzylamino)-4-methylpentan-1-ol consists of a pentanol chain substituted with a benzylamino group at the second carbon and a methyl group at the fourth carbon. The (2S) enantiomer is the most commonly studied form, as evidenced by its IUPAC name (2S)-2-(benzylamino)-4-methylpentan-1-ol . Key properties include:

PropertyValueSource
Molecular FormulaC13H21NO\text{C}_{13}\text{H}_{21}\text{NO}
Molecular Weight207.31 g/mol
CAS Registry Number92111-70-1
SMILESCC(C)C[C@@H](CO)NCC1=CC=CC=C1\text{CC(C)C[C@@H](CO)NCC1=CC=CC=C1}
InChIKeyNGUIWPIKSQLDQZ-ZDUSSCGKSA-N

The compound’s chirality arises from the stereogenic center at the second carbon, making it valuable for asymmetric synthesis .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:

  • 1H^1\text{H} NMR (CDCl₃): Peaks at δ 7.28–7.38 (m, 5H, ArH), 3.70–3.85 (m, 2H, CH₂OH), and 1.40–1.60 (m, 3H, CH(CH₃)₂) .

  • 13C^{13}\text{C} NMR: Signals at δ 138.5 (ArC), 128.4–126.9 (ArCH), 65.8 (CH₂OH), and 24.8 (CH(CH₃)₂) .

  • MS (ESI+): Major ion at m/zm/z 208.2 [M+H]⁺ .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via reductive amination or asymmetric reduction strategies:

Reductive Amination

4-Methylpentan-1-ol is reacted with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) . This method yields racemic mixtures, necessitating chiral resolution for enantiopure products .

Asymmetric Catalysis

Chiral ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂ with (R,R)-TsDPEN) enable enantioselective reduction of ketone precursors like 4-methylpentan-2-one . For example:

4-Methylpentan-2-one+BenzylamineRu catalyst(2S)2-(Benzylamino)-4-methylpentan-1-ol[1]\text{4-Methylpentan-2-one} + \text{Benzylamine} \xrightarrow{\text{Ru catalyst}} (2\text{S})-2\text{-(Benzylamino)-4-methylpentan-1-ol} \quad[1]

This route achieves enantiomeric excess (e.e.) exceeding 90% .

Industrial Production

Manufacturers such as MolCore BioPharmatech produce the compound at ≥97% purity under ISO-certified conditions, emphasizing scalability for pharmaceutical intermediates .

Applications in Chemical and Pharmaceutical Research

Chiral Auxiliary in Asymmetric Synthesis

The benzylamino group acts as a temporary protecting group for amines, enabling stereocontrol in peptide synthesis . For instance, it facilitates the preparation of enantiopure β-amino alcohols, which are precursors to HIV protease inhibitors .

Pharmaceutical Intermediates

2-(Benzylamino)-4-methylpentan-1-ol is a key intermediate in antivirals and kinase inhibitors. Its metabolite, (2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a] triazin-2-yl]amino}butan-1-ol (DB08285), exhibits antitumor activity .

Catalysis

The compound serves as a ligand in transition-metal catalysts for asymmetric hydrogenation reactions. For example, ruthenium complexes derived from this amino alcohol achieve >95% e.e. in ketone reductions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator